2-Amino-5-fluoro-4-methylbenzonitrile
Overview
Description
2-Amino-5-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a white crystalline solid with a distinct odor. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of other organic compounds .
Scientific Research Applications
2-Amino-5-fluoro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
While specific safety and hazard information for “2-Amino-5-fluoro-4-methylbenzonitrile” is not available, it’s important to handle all chemical substances with care. Protective measures such as wearing protective eyewear, gloves, and appropriate protective clothing should be taken. Avoid inhalation, ingestion, or skin contact with the substance .
Mechanism of Action
- The primary target of 2-Amino-5-fluoro-4-methylbenzonitrile is likely a specific protein or enzyme within cells. Unfortunately, specific information about the exact target remains limited .
Target of Action
Its potential therapeutic applications and safety profile remain areas of interest for future investigations . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-fluoro-4-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding benzoic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and substituted aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluoro-5-methylbenzonitrile
- 4-Amino-2-fluoro-5-methylbenzonitrile
- 2-Fluoro-5-methylbenzonitrile
Uniqueness
2-Amino-5-fluoro-4-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and fluoro groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-amino-5-fluoro-4-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROOYYDPEYDFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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